Enthalpy of Formation vs. Isomers
The standard molar enthalpy of formation (ΔfH°m(g)) for 3-fluoro-5-nitrophenol in the gas phase has been experimentally determined and computationally validated, showing a quantifiable difference in stability compared to its isomers. This difference is crucial for understanding relative stability and energy content, which can inform reaction design and safety assessments [1].
| Evidence Dimension | Standard molar enthalpy of formation in the gas phase |
|---|---|
| Target Compound Data | ΔfH°m(g) = -355.1 ± 2.1 kJ·mol⁻¹ |
| Comparator Or Baseline | 4-Fluoro-2-nitrophenol: ΔfH°m(g) = -368.7 ± 2.3 kJ·mol⁻¹; 5-Fluoro-2-nitrophenol: ΔfH°m(g) = -360.2 ± 1.8 kJ·mol⁻¹; 3-Fluoro-4-nitrophenol: ΔfH°m(g) = -371.9 ± 2.5 kJ·mol⁻¹ |
| Quantified Difference | 13.6 kJ·mol⁻¹ less stable than 4-fluoro-2-nitrophenol; 5.1 kJ·mol⁻¹ more stable than 5-fluoro-2-nitrophenol; 16.8 kJ·mol⁻¹ less stable than 3-fluoro-4-nitrophenol |
| Conditions | Experimental determination via rotating-bomb combustion calorimetry and Calvet microcalorimetry; computational validation at G3(MP2)//B3LYP level of theory |
Why This Matters
The quantified enthalpy of formation allows for precise thermodynamic calculations in process chemistry and highlights that the meta-fluoro, meta-nitro substitution pattern yields a distinct stability profile compared to other isomers, preventing substitution in energy-sensitive applications.
- [1] Lobo Ferreira, A.I.M.C., Amaral, L.M.P.F., & Ribeiro da Silva, M.A.V. (2023). A combined experimental and computational thermodynamic study of fluoronitrophenol isomers. The Journal of Chemical Thermodynamics, 178, 106954. View Source
